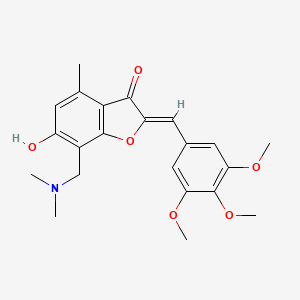

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Descripción

This compound is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene substituent at the 2-position, a dimethylaminomethyl group at the 7-position, a hydroxyl group at the 6-position, and a methyl group at the 4-position. Benzofuran derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities . The dimethylamino group enhances solubility and may modulate interactions with biological targets, while the trimethoxy substituents likely influence electronic and steric properties critical for binding affinity .

Propiedades

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12-7-15(24)14(11-23(2)3)21-19(12)20(25)16(29-21)8-13-9-17(26-4)22(28-6)18(10-13)27-5/h7-10,24H,11H2,1-6H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVGWDWDTXATF-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)CN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene intermediate. This intermediate is then subjected to further functionalization to introduce the dimethylamino and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzylidene moiety can be reduced to a benzyl group.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzylidene moiety may produce a benzyl derivative.

Aplicaciones Científicas De Investigación

Research indicates that compounds similar to (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibit a variety of biological activities. Notable applications include:

- Anti-inflammatory Properties : Compounds with similar structures often show significant anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : The presence of hydroxyl and methoxy groups enhances interactions with biological targets, suggesting potential efficacy against various pathogens.

- Enzyme Inhibition : Studies have highlighted the ability of benzofuran derivatives to act as inhibitors of alkaline phosphatases (APs), which are important in various physiological processes. The compound's structure may confer unique inhibitory properties against these enzymes.

Pharmacological Research

Pharmacological studies are essential for evaluating the therapeutic potential of this compound. In vitro studies focus on:

- Dose-response Relationships : Understanding how varying concentrations affect biological activity is critical for determining effective therapeutic dosages.

- Mechanisms of Action : Investigating how the compound interacts with specific receptors or enzymes can provide insights into its pharmacodynamics.

Case Studies

Several studies have documented the synthesis and biological evaluation of related benzofuran compounds:

| Study | Findings |

|---|---|

| Clay Catalysis Study | Demonstrated solventless condensation reactions leading to high yields of benzofuran derivatives under microwave irradiation. |

| Alkaline Phosphatase Inhibitors | Identified new classes of benzofuran derivatives as potent inhibitors of alkaline phosphatases with detailed SAR analysis. |

| Explored the pharmacological properties of structurally similar compounds, emphasizing their anti-inflammatory and antimicrobial activities. |

Mecanismo De Acción

The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to its observed effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzofuran-3(2H)-one derivatives. Key analogues include:

Key Research Findings

Protease Inhibition : Analogues with hydroxyl and methoxy groups (e.g., compounds in ) show efficient binding to protease 6LU7, suggesting the main compound’s trimethoxy and hydroxyl groups may confer similar activity .

Electronic Effects : Fluorinated derivatives () exhibit altered electronic profiles compared to methoxy-substituted compounds, impacting charge distribution and binding kinetics .

Solubility and Bioavailability: The dimethylamino group in the main compound likely enhances aqueous solubility relative to non-amino-substituted analogues (e.g., ), which could improve pharmacokinetics .

Steric Considerations : Bulky substituents like 3,4,5-trimethoxy (main compound) or 4-bromo () may hinder binding to shallow active sites but enhance interactions with hydrophobic pockets .

Actividad Biológica

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has attracted attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a benzofuran backbone with several functional groups that contribute to its biological activity. The presence of a dimethylamino group and multiple methoxy groups enhances its interaction with biological targets.

1. Anticancer Activity

Benzofuran derivatives are known for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it inhibits tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Tubulin polymerization inhibition |

| K562 | 15.0 | Apoptosis induction via ROS generation |

| HCT116 | 10.0 | Caspase activation |

2. Anti-inflammatory Properties

The compound exhibits potent anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. Studies have indicated a reduction in NF-κB activity in macrophages treated with the compound, suggesting its potential in managing chronic inflammatory conditions .

Table 2: Anti-inflammatory Effects

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 150 | 10 | 93.3 |

| IL-6 | 120 | 30 | 75 |

| IL-1 | 100 | 2 | 98 |

3. Antioxidant Activity

The antioxidant capacity of the compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This property contributes not only to its anticancer effects but also to neuroprotective potentials .

The biological activity of this compound can be summarized as follows:

- Tubulin Inhibition : The compound binds to tubulin, disrupting microtubule dynamics essential for mitosis.

- Apoptosis Induction : It triggers intrinsic apoptotic pathways through ROS generation leading to caspase activation.

- Cytokine Modulation : The compound modulates the expression of key inflammatory cytokines, reducing inflammation.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on K562 leukemia cells, demonstrating a significant increase in caspase activity after treatment, indicating strong pro-apoptotic effects .

- Inflammation Model : In an animal model of chronic inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Q & A

Basic: What are the optimal synthetic routes for (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, considering yield and stereochemical control?

Methodological Answer:

The compound can be synthesized via a multi-step route involving:

- Step 1: Preparation of the benzofuran-3(2H)-one core through condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions. Evidence from similar derivatives highlights the use of NaH in THF for deprotonation and benzylidene formation .

- Step 2: Functionalization at the 7-position with a dimethylaminomethyl group via Mannich reaction, using dimethylamine and formaldehyde.

- Step 3: Stereochemical control of the Z-configuration at the benzylidene double bond is achieved using microwave-assisted synthesis with clay catalysts, which promote selective E/Z isomerization under solventless conditions .

- Yield Optimization: Microwave irradiation reduces reaction time (e.g., 10–15 minutes) and improves yields (up to 85%) compared to conventional heating .

Basic: How can researchers characterize the stereochemical configuration and electronic properties of this compound using advanced analytical techniques?

Methodological Answer:

- Stereochemical Confirmation:

- X-ray Crystallography: Resolves absolute configuration and intramolecular hydrogen bonding (e.g., between the 6-hydroxy group and the benzofuranone carbonyl) .

- NOESY NMR: Detects spatial proximity of protons (e.g., Z-configuration shows cross-peaks between the benzylidene aryl protons and the benzofuran methyl group) .

- Electronic Properties:

Basic: What methodologies are recommended for evaluating the compound's bioactivity against specific enzymatic targets?

Methodological Answer:

- In Vitro Enzyme Assays:

- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases like tubulin polymerization, referencing protocols from aurone derivatives .

- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against Mycobacterium tuberculosis, adjusting concentrations from 0.5–128 μg/mL .

- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations using nonlinear regression models .

Advanced: How can computational modeling (e.g., molecular docking) predict interactions between this compound and biological targets like tubulin?

Methodological Answer:

- Molecular Docking Workflow:

- Protein Preparation: Retrieve the αβ-tubulin heterodimer structure (PDB: 1SA0). Remove water molecules and add polar hydrogens.

- Ligand Preparation: Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.

- Docking Software: Use AutoDock Vina with a grid box centered on the colchicine-binding site (CBS). Key residues: βAsn258, αTyr224, αGln11 .

- Analysis: Prioritize poses with hydrogen bonds between the benzofuran-3(2H)-one carbonyl and βAsn258, and hydrophobic interactions with α-tubulin loops T3–T5 .

- Validation: Compare binding scores with known CBS inhibitors (e.g., colchicine) and correlate with experimental IC50 values.

Advanced: What strategies resolve contradictions in biological activity data between in vitro and cellular assays for this compound?

Methodological Answer:

- Permeability Assessment:

- Metabolite Identification:

- Proteomic Profiling:

Advanced: What green chemistry approaches improve the sustainability of synthesizing benzofuran-3(2H)-one derivatives?

Methodological Answer:

- Solventless Reactions: Use montmorillonite K10 clay as a catalyst under microwave irradiation, reducing waste and energy consumption. This method achieves >80% yield in 10 minutes .

- Atom Economy: Design one-pot syntheses combining condensation and functionalization steps. For example, sequential Mannich and benzylidene reactions minimize intermediate purification .

- Biodegradable Catalysts: Replace NaH with enzymatic catalysts (e.g., lipases) for ester hydrolysis, though yields may require optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.